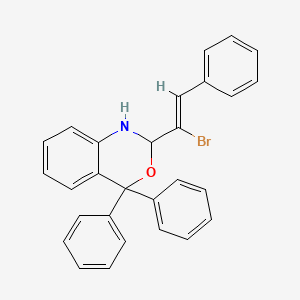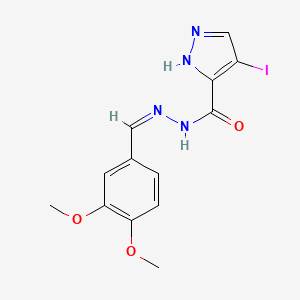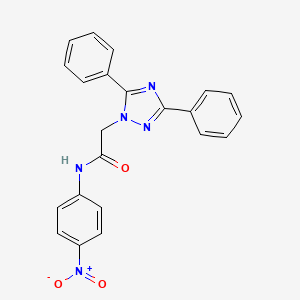![molecular formula C22H18N4S B3820855 N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B3820855.png)
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline
Vue d'ensemble
Description
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline, commonly known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a diazo compound that belongs to the family of azo dyes. It has a molecular weight of 401.5 g/mol and a molecular formula of C26H22N4S.
Mécanisme D'action
The mechanism of action of MPTA is not well understood. It is believed that MPTA interacts with DNA and RNA by intercalation, which is the insertion of a molecule between two adjacent base pairs of DNA or RNA. This interaction results in changes in the conformation and stability of the nucleic acids.
Biochemical and Physiological Effects:
MPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of DNA and RNA polymerases, which are enzymes that are essential for the replication and transcription of genetic material. MPTA has also been shown to induce DNA damage and apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MPTA has several advantages for use in lab experiments. It is a fluorescent dye that can be easily detected and quantified. It is also relatively stable and has a long shelf life. However, MPTA has some limitations. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. It is also relatively expensive compared to other fluorescent dyes.
Orientations Futures
There are several future directions for the use of MPTA in scientific research. One potential application is in the development of new anticancer drugs. MPTA has been shown to have anticancer activity in vitro, and further studies are needed to determine its potential as a therapeutic agent. Another potential application is in the study of protein-DNA interactions. MPTA can be used as a probe to study the binding of transcription factors to DNA, which is important for the regulation of gene expression. Finally, MPTA can be used as a tool for the development of new diagnostic tests for genetic diseases.
Applications De Recherche Scientifique
MPTA has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the interaction of proteins with DNA and RNA. MPTA has also been used as a fluorescent dye to study the localization and dynamics of proteins in living cells.
Propriétés
IUPAC Name |
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-26(19-10-6-3-7-11-19)20-14-12-18(13-15-20)24-25-22-23-21(16-27-22)17-8-4-2-5-9-17/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQGEHYQXODBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1-(4-methylbenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3820800.png)
![2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B3820811.png)






![2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)
![6-chloro-2-(3-methyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3820852.png)
